2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile
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Overview
Description
2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and a nitrile group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted thiophene derivative, which undergoes halogenation and subsequent cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
2-Bromo-7-chlorothieno[2,3-c]pyridine
2-Bromo-7-fluorothieno[2,3-c]pyridine-4-carbonitrile
2-Chloro-7-bromothieno[2,3-c]pyridine-4-carbonitrile
Uniqueness: 2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific combination of halogens and the nitrile group, which influences its reactivity and potential applications. Its distinct structure allows for diverse chemical transformations and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C8H2BrClN2S |
---|---|
Molecular Weight |
273.54 g/mol |
IUPAC Name |
2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H2BrClN2S/c9-6-1-5-4(2-11)3-12-8(10)7(5)13-6/h1,3H |
InChI Key |
IWQMTAMZCDZMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=CN=C2Cl)C#N)Br |
Origin of Product |
United States |
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